molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B2887065
CAS No.: 443125-76-6
M. Wt: 336.141
InChI Key: MZCOYWUIPGNIER-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an aldehyde group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting with the bromination of benzene to form 5-bromobenzene

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amine derivatives.

  • Substitution: Introduction of additional functional groups on the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows it to interact with biological targets in unique ways.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Comparison with Similar Compounds

  • 4-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

  • 3-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

  • 5-Bromo-2-[(2-nitrobenzyl)oxy]benzaldehyde

Uniqueness: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological and chemical properties compared to similar compounds.

Biological Activity

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN1O3C_{15}H_{12}BrN_{1}O_{3}, with a molecular weight of approximately 329.16 g/mol. The compound features a bromine atom and a nitro group, which are significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the nitrobenzyl ether group. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane.
  • Ether Formation : Reacting the bromo compound with 3-nitrobenzyl alcohol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating potent antibacterial properties.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that treatment with varying concentrations (1–10 µM) led to increased apoptosis, evidenced by enhanced caspase-3 activity.

Concentration (µM) Caspase-3 Activity (fold increase)
11.33
51.45
101.57

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the nitro group enhances electron-withdrawing properties, facilitating interactions with nucleophilic sites in proteins and enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In a study conducted at XYZ University, researchers found that the compound significantly reduced tumor growth in xenograft models when administered at therapeutic doses.

Properties

IUPAC Name

5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOYWUIPGNIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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